

# Protocol for Sharpless Asymmetric Dihydroxylation Using $K_2[OsO_2(OH)_4]$

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## Compound of Interest

Compound Name: Potassium osmate(VI) dihydrate

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## Introduction

The Sharpless asymmetric dihydroxylation is a powerful and widely utilized method in organic synthesis for the enantioselective preparation of vicinal diols from olefins.[1][2] This reaction, developed by K. Barry Sharpless for which he was jointly awarded the Nobel Prize in Chemistry in 2001, offers a reliable route to chiral diols, which are crucial building blocks in the synthesis of pharmaceuticals and other biologically active molecules.[3][4] The use of a catalytic amount of osmium, with potassium osmate ( $K_2[OsO_2(OH)_4]$ ) as a stable and convenient source, combined with a stoichiometric co-oxidant, makes this procedure highly practical and efficient.[5][6] Commercially available reagent mixtures, known as AD-mix, simplify the experimental setup and enhance reproducibility.[7] This protocol provides a detailed procedure for performing the Sharpless asymmetric dihydroxylation using  $K_2[OsO_2(OH)_4]$  as the osmium source.

## Principle and Mechanism

The Sharpless asymmetric dihydroxylation converts an alkene to a chiral 1,2-diol with high enantioselectivity.[4] The reaction is catalyzed by osmium tetroxide ( $OsO_4$ ), which is generated in situ from potassium osmate ( $K_2[OsO_2(OH)_4]$ ).[2][8] The enantioselectivity is induced by a chiral ligand, typically a cinchona alkaloid derivative such as (DHQ)<sub>2</sub>PHAL or (DHQD)<sub>2</sub>PHAL, which are components of AD-mix- $\alpha$  and AD-mix- $\beta$ , respectively.[7][9]

The generally accepted mechanism involves the formation of a complex between osmium tetroxide and the chiral ligand.<sup>[1]</sup> This chiral osmium complex then undergoes a [3+2] cycloaddition with the alkene to form a cyclic osmate ester intermediate.<sup>[1][10]</sup> This intermediate is then hydrolyzed to release the chiral diol and a reduced osmium(VI) species. A stoichiometric co-oxidant, typically potassium ferricyanide ( $K_3[Fe(CN)_6]$ ), regenerates the osmium(VIII) tetroxide, allowing the catalytic cycle to continue.<sup>[2][3]</sup> The use of a catalytic amount of the toxic and expensive osmium is a key feature of this method.<sup>[3]</sup> For certain substrates, the addition of methanesulfonamide ( $CH_3SO_2NH_2$ ) can accelerate the hydrolysis of the osmate ester and improve the enantioselectivity.<sup>[3][11]</sup>

## Materials and Reagents

- Alkene substrate
- AD-mix- $\alpha$  or AD-mix- $\beta$  (containing  $K_2[OsO_2(OH)_4]$ ,  $K_3[Fe(CN)_6]$ ,  $K_2CO_3$ , and the respective chiral ligand: (DHQ) $_2$ PHAL for  $\alpha$  or (DHQD) $_2$ PHAL for  $\beta$ )<sup>[7]</sup>
- tert-Butanol (t-BuOH)
- Water ( $H_2O$ )
- Methanesulfonamide ( $CH_3SO_2NH_2$ ) (optional, for sluggish alkenes)
- Sodium sulfite ( $Na_2SO_3$ ) or sodium metabisulfite ( $Na_2S_2O_5$ ) for quenching<sup>[1][8]</sup>
- Ethyl acetate (EtOAc)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ( $MgSO_4$ ) or sodium sulfate ( $Na_2SO_4$ )
- Silica gel for column chromatography
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath

- Separatory funnel
- Rotary evaporator

## Experimental Protocol

This protocol is a general procedure and may require optimization for specific substrates. The following is based on the dihydroxylation of (E)-stilbene.<sup>[1]</sup>

1. Reaction Setup: a. In a round-bottom flask of appropriate size, combine tert-butanol and water in a 1:1 ratio (v/v) (e.g., 50 mL of each for a 10 mmol scale reaction). b. Add the appropriate AD-mix (AD-mix- $\beta$  for (R,R)-hydrobenzoin from (E)-stilbene) to the solvent mixture with vigorous stirring at room temperature. Use approximately 1.4 g of AD-mix per 1 mmol of alkene.<sup>[4]</sup> c. Stir the mixture until two clear phases are observed. The lower aqueous phase should be a bright yellow color.<sup>[6]</sup> d. Cool the reaction mixture to 0 °C in an ice bath. Some salts may precipitate upon cooling.<sup>[4]</sup>

2. Reaction: a. To the vigorously stirred, cooled mixture, add the alkene (e.g., (E)-stilbene, 10 mmol). b. Continue to stir the reaction mixture vigorously at 0 °C. For less reactive alkenes, the reaction can be allowed to warm to room temperature. c. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.<sup>[4]</sup>

3. Work-up: a. Once the reaction is complete, quench the reaction by adding solid sodium sulfite (approximately 1.5 g per 1 mmol of alkene) portion-wise while stirring.<sup>[1]</sup> An exotherm may be observed.<sup>[8]</sup> b. Continue stirring for at least 1 hour at room temperature. c. Add ethyl acetate to the reaction mixture and transfer the contents to a separatory funnel. d. Separate the layers. Extract the aqueous layer two more times with ethyl acetate. e. Combine the organic layers and wash with a 2M aqueous solution of KOH to aid in the removal of the ligand, followed by washing with brine. f. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.<sup>[1]</sup> g. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

4. Purification: a. The crude diol can be purified by recrystallization or flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.<sup>[1]</sup>

## Data Presentation

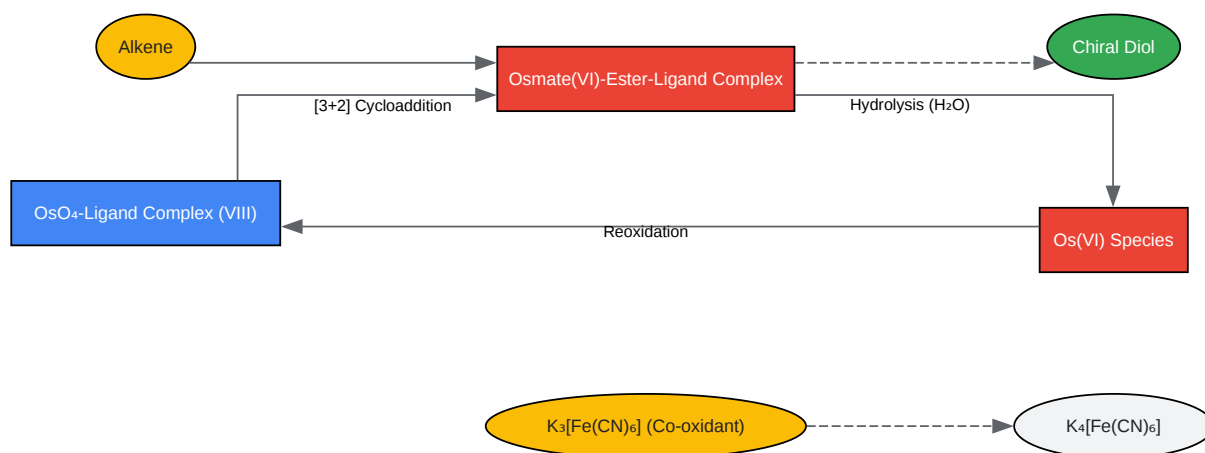
The Sharpless asymmetric dihydroxylation provides high yields and enantiomeric excesses for a wide variety of alkene substrates. The choice of AD-mix ( $\alpha$  or  $\beta$ ) determines the absolute configuration of the resulting diol.

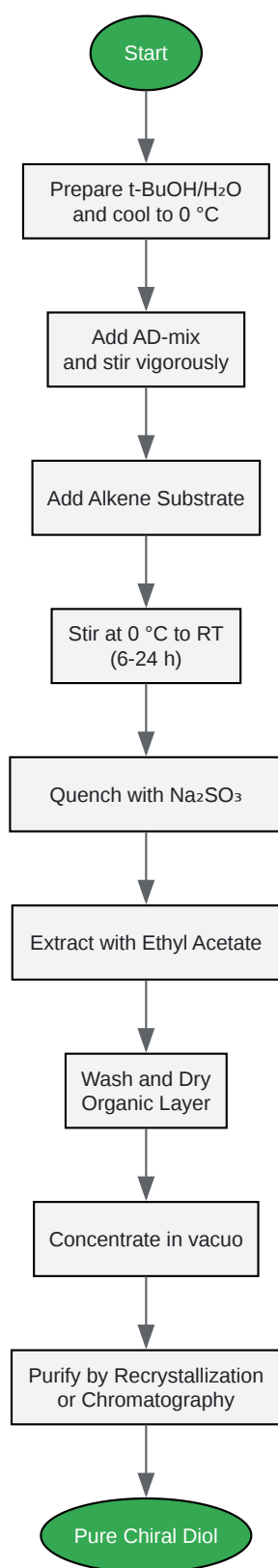
Alkene Substrate	AD-mix	Product Configuration	Yield (%)	Enantiomeric Excess (ee, %)
(E)-Stilbene	$\beta$	(R,R)	>95	>99
(E)-Stilbene	$\alpha$	(S,S)	>95	97
1-Decene	$\beta$	(R)	90	97
$\alpha$ -Methylstyrene	$\beta$	(S)	94	96
1-Phenylcyclohexene	$\beta$	(1R,2S)	92	99
Methyl (E)-cinnamate	$\beta$	(2R,3S)	97	94
Dihydronaphthalene	$\alpha$	(1S,2S)	>95	99

Note: Yields and ee values are representative and can vary depending on the specific reaction conditions and substrate purity.

## Visualizations

### Catalytic Cycle





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